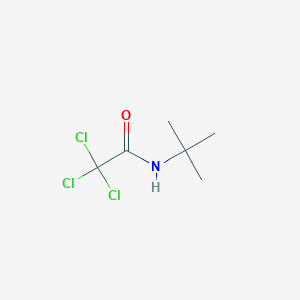

N-tert-butyl-2,2,2-trichloroacetamide

Description

Properties

CAS No. |

15679-00-2 |

|---|---|

Molecular Formula |

C6H10Cl3NO |

Molecular Weight |

218.5 g/mol |

IUPAC Name |

N-tert-butyl-2,2,2-trichloroacetamide |

InChI |

InChI=1S/C6H10Cl3NO/c1-5(2,3)10-4(11)6(7,8)9/h1-3H3,(H,10,11) |

InChI Key |

KHSSPZJNBPLHRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Reagent for Amide Synthesis

- N-tert-butyl-2,2,2-trichloroacetamide is primarily used as a reagent for the synthesis of amides. Amides are crucial intermediates in the production of pharmaceuticals and agrochemicals. The compound facilitates the formation of nitrogen-containing compounds through its reactive trichloroacetimidate functionality .

Protecting Group in Multi-Step Synthesis

- This compound serves as an effective protecting group for amines during multi-step organic synthesis. By temporarily masking the amine functionality, it allows chemists to selectively modify other functional groups without interference. This property is particularly beneficial in complex synthetic pathways where functional group compatibility is critical .

Peptide Synthesis

- In peptide synthesis, this compound aids in the formation of peptide bonds. Its use in this context is significant for drug development and biochemistry, where precise control over peptide structures is required .

Medicinal Chemistry

Drug Development

- The compound plays a vital role in medicinal chemistry by enabling the design and synthesis of new drug candidates. Its ability to form stable intermediates makes it a valuable tool in targeting specific biological pathways. Researchers have utilized it to create compounds with enhanced therapeutic profiles .

Case Study: Caged Phospho-Amino Acids

- A notable application includes its use in synthesizing caged phospho-amino acids for solid-phase peptide synthesis. These building blocks are essential for studying protein interactions and functions in cellular systems . The ability to control the release of active compounds through light activation provides significant insights into biochemical processes.

Environmental Applications

Development of Sustainable Pesticides

Comparison with Similar Compounds

Key Differences and Trends

Substituent Effects on Physical Properties :

- Melting Points : Smaller substituents (e.g., allyl) correlate with lower melting points (28–32°C), while bulky groups (e.g., tert-butyl) likely increase thermal stability due to steric hindrance, though specific data is lacking .

- Spectral Data : The tert-butyl derivative’s IR and HRMS align with trichloroacetamide core features, while allyl and benzyl analogs show distinct ¹H/¹³C NMR shifts due to electronic differences in substituents .

Steric Hindrance: The tert-butyl group may reduce nucleophilic reactivity compared to less hindered analogs (e.g., allyl or benzyl), impacting derivatization efficiency .

Structural Insights :

- Crystal structure studies of related compounds (e.g., N-chloro-N-phenyl-2,2,2-trichloroacetamide) reveal that substituents influence molecular packing and ³⁵Cl NQR frequencies, with bulkier groups likely altering solid-state arrangements .

Research Findings and Implications

- Synthetic Efficiency : Yields for N-substituted trichloroacetamides vary significantly (e.g., 65% for allyl vs. 60% for benzyl), suggesting that steric and electronic factors in amine reactants affect reaction optimization .

- Thermal Stability : The fade-out of ³⁵Cl NQR signals in trichloromethyl groups above 310°C (observed in analogs) implies that the tert-butyl derivative may exhibit similar thermal behavior, relevant for storage and application .

Preparation Methods

Reaction Mechanism and Conditions

The process begins with UV irradiation (254 nm) of TCE under oxygen bubbling at temperatures exceeding 70°C, facilitated by a low-pressure mercury lamp. Photochemical cleavage of TCE generates TCAC, which reacts directly with tert-butylamine or its HCl salt. Key advantages of this method include:

-

Compatibility with low-nucleophilicity amines : The tert-butylamine HCl salt, which is less reactive due to steric hindrance and protonation, achieves a 71% yield under optimized conditions.

-

Avoidance of hazardous reagents : Unlike conventional methods requiring phosgene (COCl₂) or hexachloroacetone (HCA), this approach minimizes exposure to highly toxic intermediates.

The general procedure involves dissolving tert-butylamine HCl salt in TCE, followed by UV irradiation for 1–3 hours. Exhaust gases (HCl and COCl₂) are neutralized using alkaline traps, and the product is isolated via precipitation or extraction.

Experimental Optimization

-

Temperature : Reactions conducted at 70°C maximize TCAC formation while minimizing side reactions like aniline black formation.

-

Solvent system : TCE serves as both solvent and reactant, eliminating the need for additional solvents.

-

Catalyst-free conditions : The reaction proceeds without catalysts, though longer irradiation times (3 hours) improve yields for sterically hindered amines.

Traditional Synthesis Using Hexachloroacetone (HCA)

While less effective for tert-butylamine, the HCA method remains a historical benchmark for NTCA synthesis. This approach involves nucleophilic substitution between HCA and amines but suffers from limitations with sterically hindered substrates.

Reaction Pathway and Limitations

Hexachloroacetone reacts with amines via a two-step mechanism:

-

Displacement of one chloride ion to form an intermediate hemiaminal.

For tert-butylamine, this method achieves significantly lower yields (<30%) compared to photochemical synthesis due to:

-

Reduced nucleophilicity : The tert-butyl group impedes attack on the electrophilic carbon of HCA.

-

Side reactions : Competing hydrolysis of HCA in polar solvents further diminishes yields.

Comparative Analysis of Methods

The table below contrasts the photochemical and HCA-based syntheses of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-tert-butyl-2,2,2-trichloroacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions, such as the condensation of trichloroacetic acid derivatives with tert-butylamine. For example, describes the use of radical chemistry and chromatographic purification (e.g., flash chromatography on SiO₂) to isolate analogous acetamide derivatives . Optimization involves adjusting reaction temperature (e.g., 0°C to room temperature), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Monitoring via TLC (as in ) ensures reaction completion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.2 ppm for CH₃) and trichloroacetamide moiety (δ ~160-170 ppm for carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 244.98 for C₆H₁₀Cl₃NO) .

- X-ray Crystallography : For definitive structural confirmation, SHELXL ( ) and ORTEP-III ( ) are used to refine crystal structures .

Q. How can researchers distinguish between structural isomers or polymorphs of this compound?

- Methodological Answer : Combine powder XRD for polymorphism screening and single-crystal X-ray diffraction (SCXRD) to resolve isomers. SHELX programs ( ) can model disorder or twinning in crystals. Differential Scanning Calorimetry (DSC) may also identify polymorphic transitions .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer : Cross-validate computational models (e.g., DFT-optimized geometries) with experimental

- Use solvent correction models in NMR predictions.

- Compare computed IR/Raman spectra with experimental results.

- Validate crystallographic data (e.g., bond lengths/angles) against SCXRD results () . Adjust computational parameters (basis sets, solvation models) iteratively.

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Optimization : Isolate intermediates to prevent side reactions.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency.

- Purification : Employ gradient flash chromatography (SiO₂, hexane/ethyl acetate) or recrystallization from ethanol/water .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling or kinetics?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterium at the tert-butyl group (e.g., via deuterated tert-butylamine) and track via ²H NMR.

- Kinetic Studies : Use stopped-flow UV-Vis or in-situ IR to monitor intermediate formation.

- Computational Modeling : Combine Eyring analysis (activation parameters) with DFT-based transition-state simulations .

Q. How should researchers address conflicting crystallographic data (e.g., bond-length variations) in structural studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.